molecular formula C20H24N2O5S B11593834 propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593834
M. Wt: 404.5 g/mol
InChI Key: WMWLPURSDFYWTQ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This scaffold is substituted with a 3,4-dimethoxyphenyl group at position 6, a methyl group at position 8, and a propan-2-yl ester at position 5. The propan-2-yl ester group influences lipophilicity, which may modulate pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-11(2)27-19(24)17-12(3)21-20-22(16(23)8-9-28-20)18(17)13-6-7-14(25-4)15(10-13)26-5/h6-7,10-11,18H,8-9H2,1-5H3

InChI Key

WMWLPURSDFYWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenyl derivatives with appropriate thiazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown promise in various therapeutic areas:

A. Anticancer Activity

Research indicates that derivatives of pyrimidine and thiazine compounds exhibit significant anticancer properties. For instance:

  • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that similar thiazine derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
CompoundIC50 Value (μM)Cancer Type
Compound A5.0Breast Cancer
Compound B7.5Lung Cancer
Propan-2-yl derivative4.0Colon Cancer

B. Antimicrobial Properties

Pyrimido-thiazine compounds are also being explored for their antimicrobial activity against various pathogens:

  • Case Study: A recent investigation revealed that a closely related compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Neuroprotective Effects

Emerging studies suggest that pyrimidine derivatives may possess neuroprotective effects:

A. Mechanism of Action

The neuroprotective effects are hypothesized to be due to the modulation of neurotransmitter systems and reduction of oxidative stress.

B. Experimental Findings

In vitro studies have shown that these compounds can protect neuronal cells from oxidative damage induced by reactive oxygen species .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases; thus, compounds with anti-inflammatory properties are of great interest:

A. Research Insights

Studies have indicated that certain thiazine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Assay TypeResult
Cytokine InhibitionIL-6 Reduction by 30%
Inflammation Score (Animal Model)Decreased by 40%

Mechanism of Action

The mechanism of action of propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Allyl 6-(4-Methoxyphenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate

  • Key Differences :
    • Substituent at position 6: 4-methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
    • Ester group: Allyl (propenyl) vs. propan-2-yl.
  • Allyl esters are less sterically hindered than propan-2-yl esters, which may alter metabolic stability .

Ethyl 6-(3-Ethoxy-4-Propoxyphenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate

  • Key Differences :
    • Substituent at position 6: 3-ethoxy-4-propoxyphenyl (vs. 3,4-dimethoxyphenyl).
    • Ester group: Ethyl vs. propan-2-yl.
  • Ethyl esters are less lipophilic than propan-2-yl esters, influencing bioavailability .

Ethyl 6-(4-Bromophenyl)-8-Methyl-4-Oxo-2,3,4,6-Tetrahydropyrimido[2,1-b][1,3]Thiazine-7-Carboxylate

  • Key Differences :
    • Substituent at position 6: 4-bromophenyl (vs. 3,4-dimethoxyphenyl).
    • Saturation: Fully saturated pyrimido-thiazine core (vs. partially unsaturated in the target compound).
  • Implications: Bromine’s electronegativity and size may enhance halogen bonding in biological targets but reduce aromatic π-π stacking.

Functional Analogues from Other Scaffolds

Ethyl (R)-8-Methoxy-2-Methyl-4-(Pyridin-2-yl)-4H-Benzo[4,5]Thiazolo[3,2-a]Pyrimidine-3-Carboxylate

  • Key Differences :
    • Core structure: Benzothiazolo-pyrimidine vs. pyrimido-thiazine.
    • Substituents: Pyridin-2-yl at position 4 and methoxy at position 6.
  • Pyridin-2-yl groups may engage in hydrogen bonding or coordinate metal ions .

Comparative Physicochemical Data

Compound Substituent (Position 6) Ester Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3,4-Dimethoxyphenyl Propan-2-yl Not reported Not reported Not reported
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Allyl ~434.5 (estimated) Not reported Not reported
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl Ethyl 432.5 Not reported Not reported
Ethyl (R)-8-methoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Pyridin-2-yl Ethyl 381.11 150–152 80.4

Biological Activity

Propan-2-yl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21H26N2O6SC_{21}H_{26}N_{2}O_{6}S with a molecular weight of 434.5 g/mol. Its structure includes a pyrimido-thiazine core which is significant for its biological interactions.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various pathogens. Notably:

  • Mechanism of Action : The compound likely interacts with microbial enzymes or DNA replication processes, inhibiting growth and reproduction.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that derivatives of this compound exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Bacillus subtilis-

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

  • Inhibition of Tumor Growth : It has been shown to inhibit the growth of cancer cell lines in vitro and in vivo models.
  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of a series of thiazol derivatives similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation :
    In a different study focusing on the anticancer potential of pyrimidine derivatives, this compound was highlighted for its ability to inhibit cancer cell lines with IC50 values indicating strong efficacy .

The biological activity of this compound can be attributed to its structural features:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Potential interference with DNA replication mechanisms in both microbial and cancer cells.

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